2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene
Description
Properties
IUPAC Name |
2-bromo-1-fluoro-4-prop-2-ynoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO/c1-2-5-12-7-3-4-9(11)8(10)6-7/h1,3-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPUZAGUCCRHQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC(=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene typically involves the reaction of 2-bromo-1-fluoro-4-iodobenzene with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of hazardous materials.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The prop-2-yn-1-yloxy group can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Coupling Reactions: Catalysts like palladium complexes are used along with bases such as triethylamine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
Organic Synthesis
2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various substitution reactions, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | The bromine atom can be replaced by nucleophiles to form new compounds. |
| Click Chemistry | The prop-2-yn-1-yloxy group enables efficient modifications of biomolecules. |
| Polymerization | Acts as a monomer or end-capping agent in polymer synthesis. |
Biological Applications
The compound's ability to modify biomolecules through click chemistry has made it a subject of interest in biological research. It can facilitate the study of biological processes and interactions.
Case Study: Antibacterial Activity
Research indicates that derivatives of prop-2-ynyloxy compounds exhibit significant antibacterial properties against various pathogens. For instance, studies have shown that certain synthesized derivatives demonstrate inhibitory effects on Bacillus subtilis, highlighting their potential as antimicrobial agents .
Medicinal Chemistry
Due to its structural characteristics, this compound is explored for its pharmacological properties. It has been investigated for potential applications in drug development, particularly in creating compounds with specific biological activities.
| Biological Activity | Potential Applications |
|---|---|
| Antimicrobial | Development of new antibiotics |
| Antitumor | Investigated for cancer treatment |
| CNS Activity | Potential use in neuropharmacology |
Mechanism of Action
The mechanism of action of 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The prop-2-yn-1-yloxy group allows for click chemistry reactions, while the bromine and fluorine atoms can be substituted under appropriate conditions. These reactions enable the compound to interact with molecular targets and pathways in both chemical and biological systems .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Propargyloxy Derivatives
Halogen Substitution Patterns
- 4-Bromo-2-chloro-1-(prop-2-yn-1-yloxy)benzene : Replacing fluorine with chlorine increases steric bulk and alters electronic effects. Chlorine’s weaker electron-withdrawing nature compared to fluorine may reduce ring deactivation, impacting reaction rates in nucleophilic aromatic substitutions .
Alkoxy Group Modifications
- 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene (YF-2924) : Substituting propargyloxy with isopropoxy eliminates the triple bond, reducing reactivity in cycloadditions but improving stability. The isopropyl group’s steric hindrance may slow down coupling reactions compared to propargyl .
- 1-Bromo-4-(2-propen-1-yloxy)-2-(trifluoromethyl)benzene : Allyloxy (propenyloxy) groups offer conjugation but lack the triple bond’s click chemistry utility. The trifluoromethyl group enhances electron-withdrawing effects, further deactivating the ring .
Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Reactivity Highlights |
|---|---|---|---|---|
| 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene | C₉H₅BrFO | 229.04 | Br, F, propargyloxy | High in Suzuki coupling, click chemistry |
| 4-Bromo-2-chloro-1-(prop-2-yn-1-yloxy)benzene | C₉H₅BrClO | 244.49 | Br, Cl, propargyloxy | Moderate ring activation vs. fluorine |
| 1-Bromo-4-(2-propen-1-yloxy)-2-(trifluoromethyl)benzene | C₁₀H₈BrF₃O | 281.07 | Br, CF₃, allyloxy | Enhanced EWG effects, reduced click utility |
| 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene (YF-2924) | C₉H₁₀BrFO | 231.08 | Br, F, isopropoxy | Low reactivity, high stability |
Biological Activity
Overview
2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene is an organic compound that has garnered attention for its unique structural features and potential biological activities. With the molecular formula C9H6BrFO, it consists of a benzene ring substituted with bromine, fluorine, and a prop-2-yn-1-yloxy group. This compound is primarily studied for its applications in organic synthesis and medicinal chemistry, particularly in the context of drug development and biological interactions.
The biological activity of this compound can be attributed to its ability to participate in various chemical reactions due to the presence of reactive functional groups. The prop-2-yn-1-yloxy group enables click chemistry reactions, allowing for modifications of biomolecules and facilitating the study of biological processes. The bromine and fluorine atoms enhance the compound's reactivity, enabling it to interact with various molecular targets within biological systems.
Anticancer Activity
Research has indicated that compounds similar to this compound show promise as anticancer agents. For instance, derivatives with similar structures have been evaluated for their ability to inhibit specific enzymes involved in cancer cell growth. Studies suggest that the incorporation of fluorinated groups can improve metabolic stability and bioavailability, making these compounds more effective in targeting cancer cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. A study on structurally related compounds demonstrated significant antibacterial effects against various strains, including Bacillus subtilis. The percentage inhibition observed was notably high, indicating potential therapeutic applications in treating bacterial infections .
Study 1: Synthesis and Antimicrobial Evaluation
A study focused on synthesizing 2-bromo derivatives, including this compound, evaluated their antimicrobial properties against clinical strains of bacteria. The results showed varying degrees of inhibition, with some compounds achieving MIC values as low as 0.00195 µg/mL against Candida species .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 2-Bromo derivative | 0.00195 | Antifungal |
| 2-Bromo analog | 32 | Antibacterial |
Study 2: Click Chemistry Applications
In another investigation, the utility of this compound in click chemistry was explored. The compound was used to modify biomolecules effectively, demonstrating its potential in developing targeted drug delivery systems and studying complex biological interactions.
Q & A
Q. What are the optimal methods for synthesizing 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution (SNAr) or Ullmann coupling. For SNAr, activate the aryl bromide (e.g., using Pd or Cu catalysts) and react with propargyl alcohol derivatives under inert conditions. Key parameters:
- Catalyst selection : Pd(PPh₃)₄ enhances coupling efficiency but requires strict anhydrous conditions .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve reaction rates but may increase side products like dehalogenation .
- Temperature : 80–100°C balances reactivity and stability of the propargyl group.
Q. Example Optimization Table :
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Pd(PPh₃)₄, DMF, 90°C | 78 | 95 | |
| CuI, DMSO, 80°C | 65 | 88 |
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?
Methodological Answer:
- ¹H NMR : The propargyl proton (≡C-H) appears as a triplet at δ 2.5–3.0 ppm (J = 2.4 Hz). Adjacent fluorine causes splitting in aromatic protons (δ 7.1–7.5 ppm) .
- ¹³C NMR : The sp-hybridized carbon (≡C) resonates at δ 75–85 ppm, while the bromine-substituted carbon appears downfield (δ 125–130 ppm) .
- IR : Strong alkyne C≡C stretch at ~2100 cm⁻¹ and C-O-C ether stretch at 1200–1250 cm⁻¹ .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 256.98 (C₉H₅BrFO⁺) with isotopic Br patterns .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr) .
- PPE : Nitrile gloves and goggles prevent skin/eye contact; avoid latex due to solvent permeability.
- Waste disposal : Neutralize halogenated waste with NaHCO₃ before disposal .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL or Mercury CSD is used to:
- Refine anisotropic displacement parameters (ADPs) for bromine/fluorine atoms, which exhibit high thermal motion.
- Identify potential twinning via Hooft or R(int) metrics. Example workflow:
Q. How to address contradictory reactivity data in nucleophilic substitution reactions?
Methodological Answer: Divergent outcomes (e.g., competing alkyne vs. aryl bromide reactivity) arise from:
- Solvent effects : Protic solvents (MeOH) favor alkyne protonation, deactivating the triple bond for SNAr .
- Base strength : Strong bases (NaH) may deprotonate propargyl ethers, leading to undesired elimination .
- Steric hindrance : Bulky nucleophiles (e.g., tert-butylamine) preferentially attack the less hindered para-fluoro position.
Q. Case Study :
| Nucleophile | Solvent | Product Ratio (Alkyne:SNAr) | Reference |
|---|---|---|---|
| NH₃ | DMF | 1:4 | |
| PhNH₂ | MeOH | 3:1 |
Q. What strategies enable structure-activity relationship (SAR) studies for medicinal chemistry applications?
Methodological Answer:
- Analog synthesis : Replace the propargyl group with methyl or benzyl ethers to assess π-π stacking effects .
- Enzyme inhibition assays : Test derivatives against kinases (e.g., EGFR) using fluorescence polarization. Key metrics: IC₅₀ and Ki values.
- Computational modeling : Dock the compound into target pockets (AutoDock Vina) to predict binding modes. Fluorine’s electronegativity enhances hydrogen-bonding with active-site residues .
Q. Example SAR Table :
| Derivative | EGFR IC₅₀ (nM) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| Propargyl ether (parent) | 12.3 | 0.8 | |
| Methyl ether analog | 45.6 | 2.1 | |
| Benzyl ether analog | 8.9 | 0.5 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
